

An In-depth Technical Guide on the Synthesis of Osimertinib

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Compound of Interest

Compound Name: *Nioben*

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Disclaimer: The compound "**Nioben**" as specified in the topic is not a recognized chemical entity in standard scientific literature. To fulfill the request for a comprehensive technical guide, this document will focus on Osimertinib, a well-documented, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Osimertinib

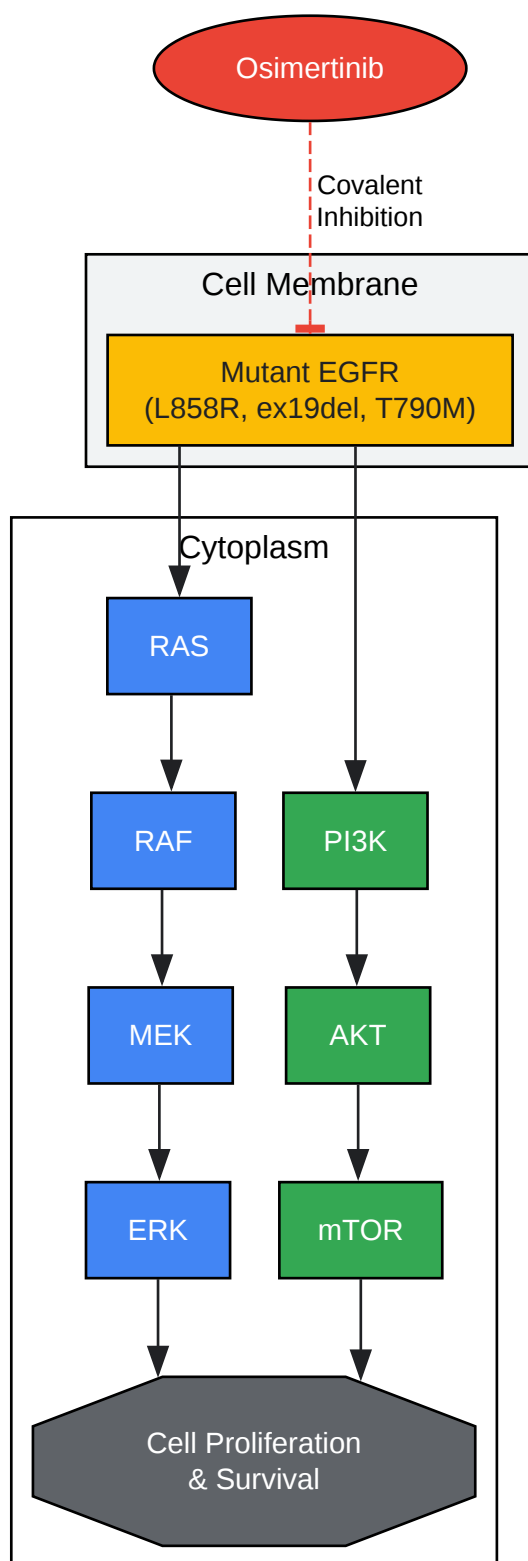
Osimertinib (trade name Tagrisso™) is a targeted cancer therapy used primarily for the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the EGFR gene.[1][2] It is a mono-anilino-pyrimidine compound designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations (like L858R and exon 19 deletions) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR inhibitors.[3][4] A key structural feature of Osimertinib is its reactive acrylamide group, which forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, leading to sustained inhibition of the receptor's signaling pathways.[5][6]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Osimertinib exerts its therapeutic effect by disrupting the signaling cascades that drive tumor cell proliferation and survival.[7] The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers multiple downstream pathways, including

the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][8] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[8]

Osimertinib's primary mechanism involves the irreversible inhibition of these mutated EGFR forms.[7] By covalently binding to the Cys797 residue, it blocks ATP from entering the kinase domain, thereby preventing receptor phosphorylation and shutting down the aberrant downstream signaling.[7][8] This targeted action is significantly more potent against mutant EGFR than the wild-type receptor, which contributes to a more favorable side-effect profile compared to earlier-generation inhibitors.[3]



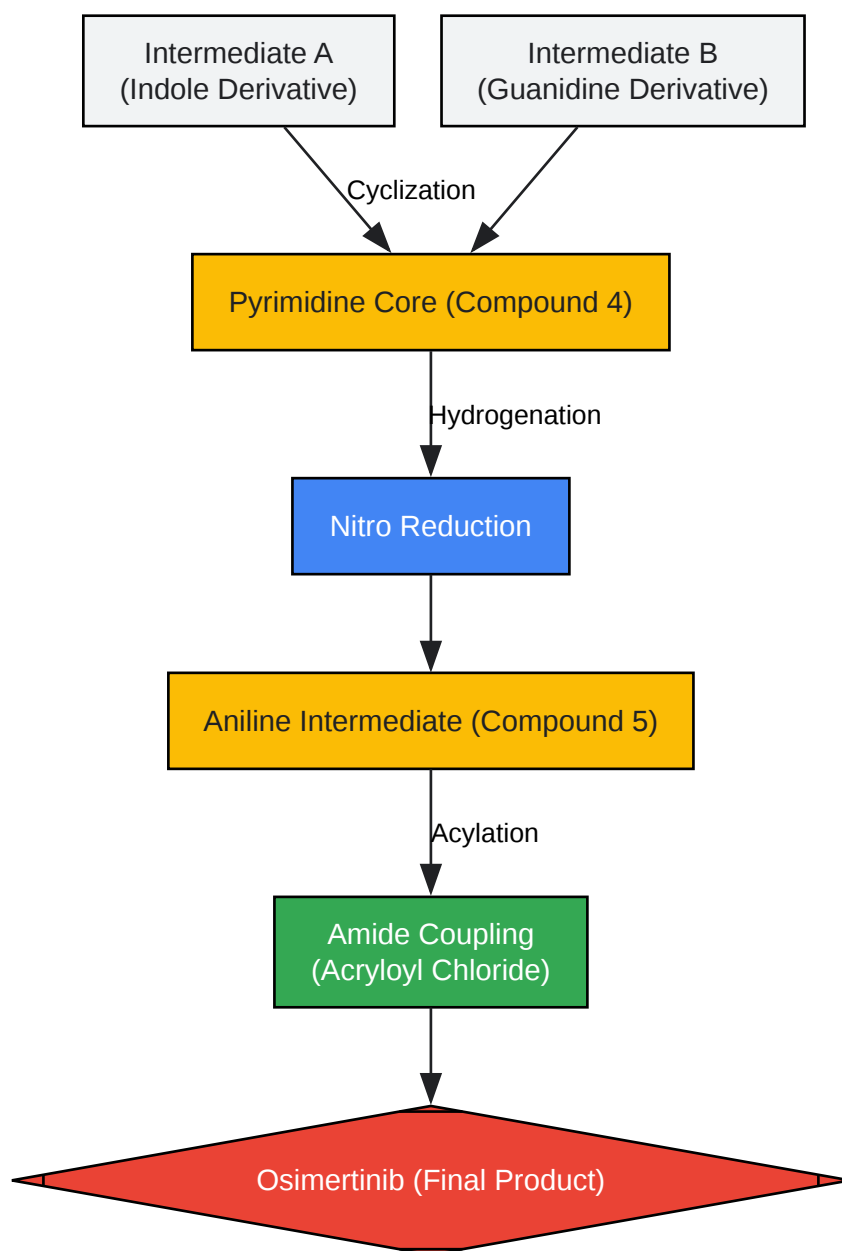
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Figure 1: Osimertinib's Mechanism of Action.

Synthesis Pathways for Osimertinib

The synthesis of Osimertinib is a multi-step process that has been subject to various optimizations to improve yield, reduce costs, and enhance scalability.^[9]^[10] A common and convergent synthetic route involves the preparation of two key fragments, which are then coupled to form the core structure, followed by the introduction of the acrylamide side chain.^[11]

A representative synthesis workflow is outlined below. This process begins with the construction of the pyrimidine core linked to the indole moiety, followed by coupling with the aniline side chain, and finally, acylation to install the reactive acrylamide group.



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Figure 2: General Synthesis Workflow for Osimertinib.

Quantitative Data Summary

The efficiency of Osimertinib synthesis can vary depending on the specific route and conditions employed. The following table summarizes representative data from a documented synthetic process.

| Step No. | Reaction | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|----------|---------------------------|-----------------------------------|------------|------------|----------|-------------------------------|----------------|
| 1 | Pyrimidine Core Formation | Intermediate A, Intermediate B | 2-Pentanol | 120 | 16 | ~65% | >98% |
| 2 | Nitro Group Reduction | Compound 4, H ₂ , Pd/C | Ethanol | 25 | 4 | ~95% | >99% |
| 3 | Amide Bond Formation | Compound 5, Acryloyl Chloride | THF, DIPEA | 0-25 | 2 | ~85% | >99% |
| Overall | - | - | - | - | - | ~40.4% (over 6 steps) [11] | >99.1% [11] |

Note: Data is compiled from various sources and represents typical values. Actual results may vary.

Detailed Experimental Protocols

The following protocols provide a more detailed look at the key transformations in a common Osimertinib synthesis.

Protocol 1: Synthesis of the Pyrimidine Core (Compound 4)

- Reaction Setup: A reaction vessel is charged with 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine (Intermediate B) and 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one (Intermediate A).[\[11\]](#)

- Solvent Addition: Anhydrous 2-pentanol is added as the solvent.^[9]
- Reaction Conditions: The mixture is heated to approximately 120°C and stirred for 16-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is precipitated by the addition of a non-polar solvent (e.g., hexane). The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the pyrimidine core intermediate.

Protocol 2: Reduction of the Nitro Group (to form Compound 5)

- Reaction Setup: The pyrimidine core intermediate (Compound 4) is dissolved in a suitable solvent, typically ethanol or methanol.
- Catalyst Addition: A catalytic amount of Palladium on Carbon (10% Pd/C) is added to the solution.
- Reaction Conditions: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature. The mixture is stirred vigorously for 2-6 hours until the starting material is consumed (monitored by TLC/HPLC).
- Work-up and Isolation: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the aniline intermediate (Compound 5), which is often used in the next step without further purification due to its potential instability.^[9]

Protocol 3: Final Acylation to Osimertinib

- Reaction Setup: The aniline intermediate (Compound 5) is dissolved in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). A base, such as Diisopropylethylamine (DIPEA) or triethylamine, is added.

- **Reagent Addition:** The solution is cooled to 0°C in an ice bath. Acryloyl chloride is added dropwise to the stirred solution, maintaining the temperature below 5°C.
- **Reaction Conditions:** After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-3 hours.
- **Work-up and Isolation:** The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified, typically by column chromatography or recrystallization, to afford pure Osimertinib.

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